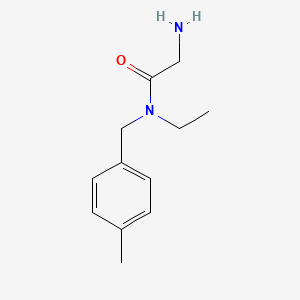

2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide

Description

2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide is a tertiary acetamide derivative characterized by an ethyl group, a 4-methylbenzyl substituent, and a primary amino group attached to the acetamide backbone. Acetamides are recognized for their versatility in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and receptor-targeting applications .

Its synthesis likely involves reductive amination or alkylation of secondary amines, as described for structurally related compounds .

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(12(15)8-13)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOMSUSBZFJEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide typically involves the reaction of 4-methylbenzylamine with ethyl acetate in the presence of a catalyst. The reaction conditions may include:

Temperature: Typically around 60-80°C.

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions may lead to the formation of amines or other reduced forms.

Substitution: The amide group can participate in substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of 2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide suggest several potential applications in medicinal chemistry:

- Pharmaceutical Development : Due to its unique combination of functional groups, this compound may serve as a lead structure for developing new drugs targeting various diseases. Its reactivity allows for modifications that can enhance efficacy and selectivity in biological systems.

-

Biological Activity : Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antiparasitic effects

- Antimicrobial properties

- Potential neuroprotective effects

These activities suggest that the compound could be further investigated for therapeutic applications in treating infections or neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies can reveal:

- Mechanisms of Action : Identifying how the compound affects cellular pathways can help elucidate its pharmacological profile.

- Binding Affinities : Determining the binding affinities to specific receptors or enzymes can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Pathways: Modulation of biochemical pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Derivatives

The pharmacological and physicochemical properties of 2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide can be contextualized through comparisons with structurally similar acetamides. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Acetamide Derivatives

Structural and Electronic Differences

- Amino Group Positioning: The primary amino group in this compound distinguishes it from AC-90179, which contains a piperidine ring. This difference likely impacts receptor selectivity and binding affinity .

Biological Activity

2-Amino-N-ethyl-N-(4-methyl-benzyl)-acetamide is a chemical compound that has garnered attention due to its potential biological activities. With a molecular formula of C12H17N2O and a molecular weight of approximately 206.29 g/mol, this compound features an amine group, an ethyl chain, and a 4-methyl-benzyl moiety attached to an acetamide functional group. Its structural properties suggest possible applications in medicinal chemistry and pharmacology, prompting investigations into its biological effects.

Biological Activities

Research indicates that this compound and its analogs exhibit various biological activities, including:

- Antiparasitic Activity : Compounds structurally similar to this compound have shown promising results against parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . These compounds demonstrated effective in vitro activity and good bioavailability in animal models.

- Anticonvulsant Properties : Studies have explored the anticonvulsant potential of related compounds. For instance, derivatives of N-benzyl 2-acetamidoacetamides provided significant protection against seizures in animal models . This suggests that this compound may also possess similar protective effects.

- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of compounds containing similar structural motifs indicate potential anticancer properties. These studies often involve testing against various cancer cell lines to assess efficacy .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and other interactions that can modulate the activity of these targets.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.

- Enzyme Inhibition Tests : Determining whether the compound inhibits specific enzymes, which can be indicative of its therapeutic potential.

Comparative Analysis with Analogous Compounds

The following table summarizes some compounds structurally related to this compound along with their notable properties:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide | C12H18N2O | Similar structural features; potential research applications. |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | C16H20N2O | Exhibits strong antiparasitic activity. |

| 4-Methylbenzamide | C9H11NO | Used in various organic syntheses; simpler structure. |

| N,N-Diethylbenzamide | C12H17N | Used in medicinal chemistry; similar amine functionality. |

Case Studies and Research Findings

- Antiparasitic Activity : A study on benzamide derivatives indicated that certain compounds exhibited significant activity against Trypanosoma brucei, with one compound showing an EC50 of 0.001 μM and selective toxicity over mammalian cells . This highlights the potential for developing new treatments for HAT using similar compounds.

- Anticonvulsant Research : In experiments assessing anticonvulsant effects, derivatives were found to provide full protection against maximal electroshock-induced seizures in mice at doses comparable to established anticonvulsants like phenobarbital . This suggests that modifications to the acetamido structure can enhance anticonvulsant activity.

- Cytotoxicity Studies : Recent investigations into novel compounds containing a 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory effects against various receptor tyrosine kinases, indicating potential for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.